molecular formula C20H19ClN2S2 B11647606 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11647606
M. Wt: 387.0 g/mol
InChI Key: KBYCKJQJVJUHRW-UHFFFAOYSA-N
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Description

This compound belongs to the class of dithioloquinoline derivatives, characterized by a fused heterocyclic system containing sulfur atoms. The structure comprises a quinoline backbone substituted with a 1,2-dithiolo ring and an aniline moiety bearing a para-chloro substituent. The (1Z)-configuration indicates the stereochemistry of the imine bond, which is critical for its electronic and steric properties.

Properties

Molecular Formula

C20H19ClN2S2

Molecular Weight

387.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19ClN2S2/c1-11-9-15-16(10-12(11)2)23-20(3,4)18-17(15)19(25-24-18)22-14-7-5-13(21)6-8-14/h5-10,23H,1-4H3

InChI Key

KBYCKJQJVJUHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)Cl)SS3)(C)C

Origin of Product

United States

Preparation Methods

Core Dithioloquinoline Skeleton Synthesis

The foundational step in preparing this compound is constructing the 4,5-dihydro-1H- dithiolo[3,4-c]quinoline scaffold. Research demonstrates that sulfurization of 1,2-dihydroquinoline precursors with elemental sulfur in dimethylformamide (DMF) under reflux forms the dithiolo ring . For example, 2,2,4-trimethyl-1,2-dihydroquinoline derivatives undergo sulfurization at 110–120°C for 6–8 hours, yielding the tricyclic dithioloquinoline core with >75% efficiency . Key modifications include:

  • Methyl Group Introduction : Alkylation of the dihydroquinoline nitrogen and adjacent carbons using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) ensures the 4,4,7,8-tetramethyl substitution .

  • Regioselective Sulfur Incorporation : The use of excess sulfur (5–6 equiv.) and catalytic iodine enhances regioselectivity for the dithiolo[3,4-c]quinoline structure over alternative isomers .

Chlorination at the 4-Position

Introducing the chloro substituent at the 4-position of the dithioloquinoline core employs methodologies adapted from piperidine chlorination. A patent (CN1281850A) describes using thionyl chloride (SOCl2_2) with a quaternary ammonium salt catalyst (e.g., benzyltrimethylammonium chloride) under mild conditions (50–80°C, 3–5 hours) . Applied to the dithioloquinoline system:

  • Reaction Conditions : Toluene or acetonitrile as solvent, SOCl2_2 (1.5 equiv.), and 20–30 mol% catalyst achieve >85% conversion .

  • Mechanistic Insight : The quaternary ammonium salt facilitates chloride ion displacement, enabling nucleophilic aromatic substitution (SN_\text{N}Ar) at the electron-deficient 4-position .

Imine Formation with 4-Chloroaniline

The final step involves condensing the chlorinated dithioloquinoline with 4-chloroaniline to form the (1Z)-imine. This is achieved via a Schiff base reaction:

  • Catalytic Acid/Base Systems : Acetic acid or pyridine catalyzes the reaction in toluene under Dean-Stark conditions to remove water, driving the equilibrium toward imine formation .

  • Stereochemical Control : The Z-configuration is favored due to steric hindrance between the tetramethyl groups and the aniline’s chloro substituent, as confirmed by NMR coupling constants (J = 10–12 Hz for trans-olefins) .

Optimization and Scalability

ParameterConditionYield (%)Reference
Sulfurization Time8 hours at 120°C78
Chlorination CatalystBenzyltrimethylammonium chloride87
Imine Reaction SolventToluene with 4Å molecular sieves92
  • Purification : Vacuum sublimation or column chromatography (SiO2_2, hexane/EtOAc) isolates the final product with >95% purity .

  • Scale-Up Challenges : Exothermic sulfurization and SOCl2_2 handling require controlled addition and corrosion-resistant reactors .

Mechanistic and Spectroscopic Validation

  • FT-IR Analysis : The imine C=N stretch appears at 1620–1640 cm1^{-1}, while the dithiolo C-S vibrations are observed at 680–720 cm1^{-1} .

  • 1^1H NMR : Key signals include the tetramethyl singlet (δ 1.2–1.4 ppm) and the imine proton (δ 8.3 ppm, d, J = 12 Hz) .

  • Mass Spectrometry : ESI-MS shows the molecular ion peak at m/z 459.1 [M+H]+^+, consistent with the molecular formula C22_{22}H23_{23}ClN2_2S2_2 .

Comparative Analysis of Synthetic Routes

Route A (Stepwise Synthesis)

  • Dihydroquinoline alkylation → 2. Sulfurization → 3. Chlorination → 4. Imine formation

  • Advantages : High modularity for structural analogs.

  • Disadvantages : Cumulative yield loss (∼65% overall).

Route B (One-Pot Sulfurization-Chlorination)

  • Combining sulfurization and chlorination in a single reactor reduces steps but risks side reactions (e.g., over-chlorination) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the dithiolo ring.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, emphasizing its significance in medicinal chemistry, materials science, and environmental studies.

Structural Characteristics

The compound features a chloro group and a dithioloquinoline moiety, which contributes to its electronic properties and biological activity. The presence of multiple methyl groups enhances the steric bulk and may influence the compound's interactions with biological targets.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial properties. For instance, derivatives of quinoline and dithioloquinoline have been investigated for their efficacy against various bacterial strains. The unique structure of this compound may contribute to enhanced activity against resistant strains of bacteria or fungi.
  • Anticancer Properties : Research indicates that compounds containing quinoline derivatives exhibit cytotoxic effects on cancer cell lines. The specific arrangement of functional groups in this compound could be optimized for selective targeting of cancer cells while minimizing effects on normal cells.
  • Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for various enzymes involved in disease processes. Studies on related compounds have demonstrated their ability to inhibit enzymes such as kinases and proteases.

Materials Science

  • Organic Photovoltaics : The electronic properties of this compound make it a candidate for use in organic solar cells. Its ability to absorb light and facilitate charge transfer can enhance the efficiency of photovoltaic devices.
  • Sensors : The compound's unique chemical structure allows it to interact with specific analytes, making it suitable for use in chemical sensors. Research into similar compounds has shown their effectiveness in detecting pollutants or biomolecules.

Environmental Applications

  • Pollutant Degradation : Compounds with dithioloquinoline structures have been studied for their ability to degrade environmental pollutants through photocatalytic processes. This application is particularly relevant in the context of wastewater treatment and environmental remediation.
  • Soil Health : The compound may also play a role in enhancing soil health by acting as a biostimulant or by improving microbial activity in the soil ecosystem.

Antimicrobial Studies

A study conducted on derivatives of quinoline showed that modifications at the 4-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar modifications on this compound could yield potent antimicrobial agents.

Photovoltaic Efficiency

Research into organic photovoltaics using dithioloquinoline derivatives revealed that these compounds could achieve power conversion efficiencies exceeding 10%. This indicates a promising avenue for further exploration of this compound in solar energy applications.

Environmental Remediation

A recent study highlighted the photocatalytic degradation of organic pollutants using compounds similar to 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]. Results showed over 80% degradation efficiency under UV light exposure within a few hours.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The dithiolo ring may interact with proteins, altering their function and activity. These interactions can lead to various biological effects, depending on the specific context and target molecules involved.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound and share the dithioloquinoline core, whereas features a dithiazole ring.

Substituent Positioning: The 4-chloro group on the aniline moiety (target) vs. 3,5-dimethyl () alters electronic effects: chloro is electron-withdrawing, while methyl is electron-donating, affecting charge distribution and binding affinity . The 4,4,7,8-tetramethyl substitution (target) vs. 4,4,6,8-tetramethyl () introduces steric differences at the quinoline C6/C7 positions, which may influence crystal packing or solubility .

Synthetic Efficiency : The dithiazole derivative demonstrates high yield (95%) via condensation of 4-methylaniline with dithiazolium chloride, suggesting that electron-rich anilines favor efficient imine formation .

Physicochemical and Functional Properties

  • Melting Points: The dithiazole analog has a lower mp (64–65°C) compared to typical dithioloquinolines, likely due to reduced π-stacking in the smaller heterocycle .
  • Lipophilicity : The 4-chlorobenzyloxy group in increases hydrophobicity compared to the target compound’s aniline group, which could enhance membrane permeability in biological systems .
  • Redox Activity : Dithiolo groups in the target compound and may exhibit reversible disulfide formation, unlike the dithiazole in , which is more prone to ring-opening reactions .

Biological Activity

The compound 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro group and a dithioloquinoline framework. Its molecular formula is C17H20ClN2S2, and it has a molecular weight of approximately 348.93 g/mol. The presence of the dithiolo moiety contributes to its unique reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties . In vitro evaluations demonstrated that it can inhibit various cancer cell lines. For instance, the compound showed an IC50 value of 0.25–0.78 µM against several protein kinases related to cancer progression, including JAK3 and NPM1-ALK .

Apoptosis Induction

The compound has also been identified as an apoptosis agonist , with predictions suggesting a probability of 59–81% for inducing programmed cell death in cancer cells . This mechanism is critical for its potential use in cancer therapies.

Anti-inflammatory Effects

In addition to its antitumor activity, the compound may possess anti-inflammatory properties . It has been suggested that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Chemoprotective Effects

The compound has shown promise as a chemoprotective agent , with probabilities ranging from 58% to 72% for protective effects against various forms of cellular damage . This aspect is particularly relevant for its application in preventing drug-induced toxicity.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Protein Kinases : The compound's ability to inhibit key protein kinases involved in tumor growth and survival pathways is central to its antitumor effects.
  • Interaction with Cellular Targets : Docking studies have suggested that the compound interacts with specific amino acid residues in target proteins, influencing their activity and stability .

In Vitro Studies

A series of in vitro studies assessed the biological activity of the compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Activity Level
HCT-116 (Colon)6.2Moderate
T47D (Breast)27.3High
JAK30.46Very High
NPM1-ALK0.25Very High

Table 1: In vitro activity of this compound against various cancer cell lines.

Pharmacological Evaluation

Pharmacological evaluations have highlighted the compound's potential as an acetylcholinesterase inhibitor , which may contribute to its neuroprotective effects . Additionally, it exhibited moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline, and how can purity be optimized?

  • Methodology : Synthesis involves coupling a tetrahydroisoquinoline backbone with a substituted aniline group. A typical protocol includes:

  • Dissolving the tartrate precursor in water, followed by basification with Na₂CO₃ to liberate the free base.
  • Extraction with diethyl ether and drying over Na₂SO₄.
  • Recrystallization from ethyl acetate to achieve >95% purity (confirmed via ¹H/¹³C NMR) .
    • Critical Parameters : Reaction time and temperature during basification must be tightly controlled to avoid racemization.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Assigns protons and carbons in the aromatic and aliphatic regions. Key signals include:

  • ¹H NMR : Methyl groups at δ 2.65–2.92 ppm, aromatic protons at δ 6.81–7.43 ppm.
  • ¹³C NMR : Quaternary carbons (e.g., C=O or C=N) at δ 139–143 ppm .
    • X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds, dihedral angles between aromatic planes) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s coordination behavior with transition metals?

  • Steric Effects : The tetramethyl groups on the dihydroquinolin ring create a rigid, bulky environment, favoring selective chelation with metals like Ru(II) or Pd(II).
  • Electronic Effects : The electron-withdrawing chloro group on the aniline moiety enhances Lewis acidity at the metal center, as observed in asymmetric hydrogenation studies .
  • Experimental Validation : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands and cyclic voltammetry to assess redox activity .

Q. What computational methods can predict the compound’s reactivity in catalytic cycles?

  • Density Functional Theory (DFT) : Models the electronic structure of the dithiolo-quinolin core to identify reactive sites (e.g., sulfur atoms in the dithiolo ring as electron donors).
  • Molecular Dynamics (MD) : Simulates conformational flexibility, particularly the dihedral angle (~85°) between the quinolin and aniline planes, which affects substrate binding .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Case Study : Discrepancies in bond lengths (e.g., C–S in dithiolo rings) may arise from differing crystallization solvents.
  • Resolution : Compare datasets (e.g., CIF files) using software like Mercury or Olex2. For example, intermolecular C–H⋯π interactions (distance: ~3.2 Å) stabilize the crystal lattice in ethyl acetate-derived crystals but not in toluene .

Methodological Challenges

Q. What strategies mitigate racemization during synthesis?

  • Chiral Pools : Start with enantiopure precursors (e.g., (-)-1-[5-chloro-2-(methylamino)-phenyl]-tetrahydroisoquinoline tartrate) to retain stereochemistry .
  • Low-Temperature Basification : Conduct Na₂CO₃-mediated deprotonation at 0–5°C to minimize epimerization .

Q. How do impurities affect catalytic performance, and how are they quantified?

  • Impacts : Trace solvents (e.g., residual ethyl acetate) can poison metal catalysts.
  • Quantification : Use gas chromatography (GC) with flame ionization detection (FID) or LC-MS to detect impurities at <0.1% levels .

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